

Spectroscopic Profile of 4-Thiazol-2-yl-benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Thiazol-2-yl-benzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **4-Thiazol-2-yl-benzaldehyde**. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-Thiazol-2-yl-benzaldehyde**. This data is compiled from spectral databases and analysis of structurally similar compounds.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.05	Singlet	1H	Aldehyde (-CHO)
~8.10	Doublet	2H	Aromatic (ortho to -CHO)
~7.95	Doublet	2H	Aromatic (ortho to thiazole)
~7.90	Doublet	1H	Thiazole C4-H
~7.50	Doublet	1H	Thiazole C5-H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~192.0	Aldehyde Carbonyl (C=O)
~168.0	Thiazole C2
~144.0	Thiazole C4
~138.0	Aromatic C (ipso to thiazole)
~136.0	Aromatic C (ipso to -CHO)
~130.0	Aromatic CH (ortho to -CHO)
~127.0	Aromatic CH (ortho to thiazole)
~122.0	Thiazole C5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O Stretch
~1600, ~1580	Strong	Aromatic C=C Stretch
~1520	Medium	Thiazole Ring Stretch
~1200	Strong	C-N Stretch
~830	Strong	para-Substituted Benzene C-H Bend

Table 4: Mass Spectrometry (MS) Data

m/z	Adduct	Source
189.02	[M] ⁺	Predicted [1]
190.03	[M+H] ⁺	Predicted [1]
212.01	[M+Na] ⁺	Predicted [1]

M = Molecular Ion (C₁₀H₇NOS)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of **4-Thiazol-2-yl-benzaldehyde** (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃, ~0.7 mL). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature.

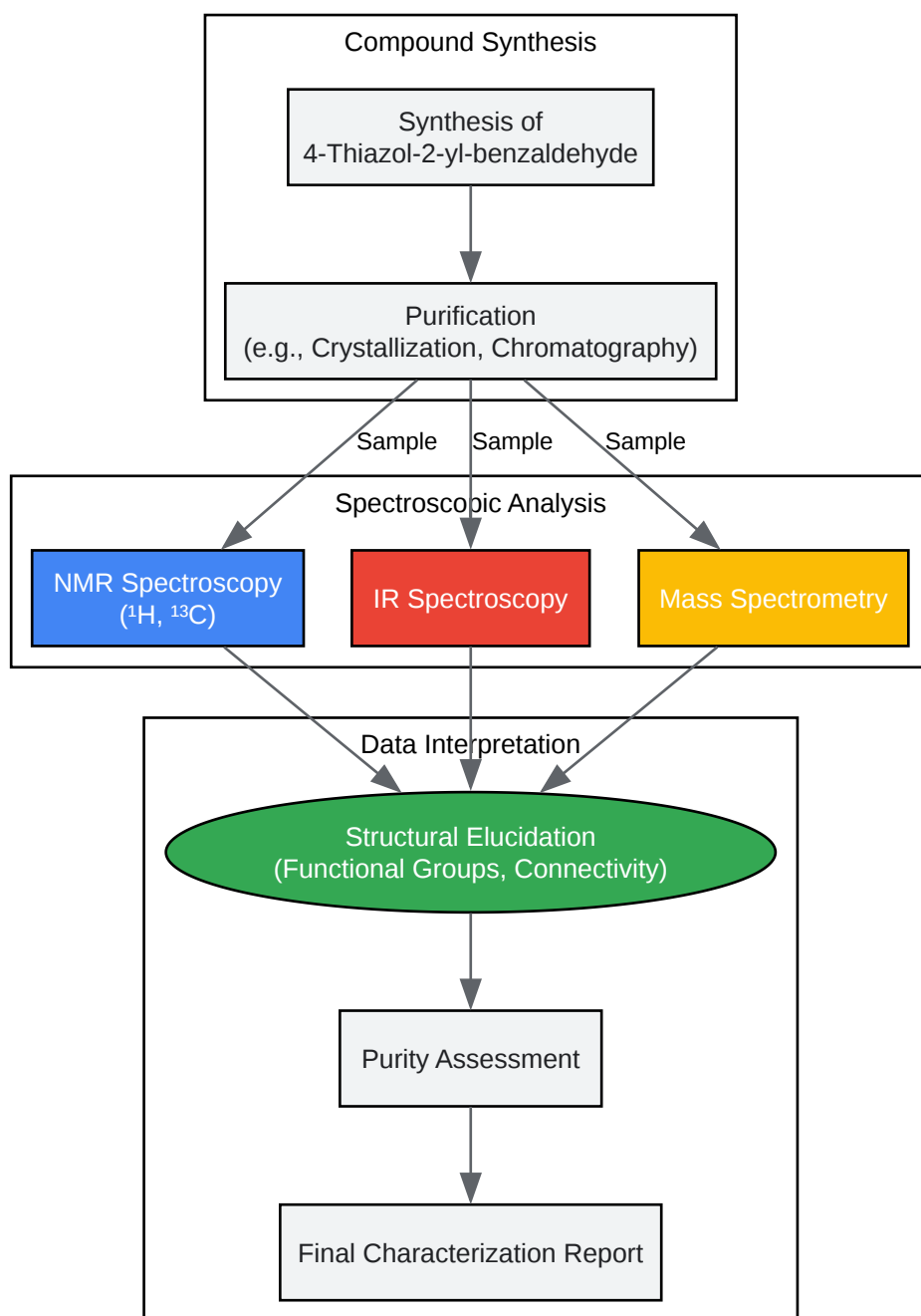
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The mass spectrum is recorded in positive ion mode to observe the protonated molecule $[M+H]^+$ and other adducts.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **4-Thiazol-2-yl-benzaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Thiazol-2-yl-benzaldehyde**.

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References

- 1. 4-(1,3-Thiazol-2-yl)benzaldehyde | C₁₀H₇NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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